3-Bromo-5-(2-methylpropoxy)pyridine
Description
BenchChem offers high-quality 3-Bromo-5-(2-methylpropoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-methylpropoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-3-8(10)4-11-5-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPXYAYUDZOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile of 3-Bromo-5-isobutoxypyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-5-isobutoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data, this document outlines a predictive analysis based on the molecule's structural characteristics and provides detailed, field-proven methodologies for its empirical determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with this compound in various organic solvent systems. We will explore the theoretical underpinnings of its solubility, present a strategic approach to solvent selection, and detail robust experimental workflows for generating precise and reliable solubility data.
Introduction: Understanding 3-Bromo-5-isobutoxypyridine
3-Bromo-5-isobutoxypyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an isobutoxy group. The unique electronic and structural contributions of these functional groups dictate its physicochemical properties, including its solubility, which is a critical parameter in a multitude of applications ranging from reaction chemistry to formulation development. The pyridine nitrogen atom introduces polarity and a hydrogen bond acceptor site, while the isobutoxy group adds a nonpolar, sterically bulky aliphatic chain. The bromine atom further influences the molecule's polarity and potential for halogen bonding. A thorough understanding of its solubility is paramount for its effective use in research and development.
Predictive Solubility Analysis: A "Like Dissolves Like" Approach
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] We can predict the solubility of 3-Bromo-5-isobutoxypyridine by dissecting its molecular structure and considering the interplay of its functional groups.
-
Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts a degree of polarity to the molecule. The C-Br bond is also polar. However, the nonpolar isobutyl chain significantly contributes to the molecule's overall lipophilicity. This amphipathic nature suggests that 3-Bromo-5-isobutoxypyridine will exhibit moderate solubility in a range of solvents.
-
Intermolecular Forces: The primary intermolecular forces at play for 3-Bromo-5-isobutoxypyridine are:
-
Dipole-dipole interactions: Arising from the polar pyridine ring and the C-Br bond.[3]
-
London dispersion forces: Associated with the nonpolar isobutyl group and the overall molecule.[3]
-
Hydrogen bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.
-
Based on this analysis, we can anticipate the following solubility trends:
-
High Solubility: In moderately polar aprotic solvents that can engage in dipole-dipole interactions, such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).
-
Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding with the pyridine nitrogen can occur, but the nonpolar isobutyl group may limit extensive dissolution. Solubility may also be moderate in nonpolar aromatic solvents like toluene, due to potential π-stacking interactions with the pyridine ring.
-
Low Solubility: In highly polar solvents like water and in very nonpolar aliphatic solvents such as hexane, due to the mismatch in polarity.
The following table provides a predicted qualitative solubility profile for 3-Bromo-5-isobutoxypyridine in a selection of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | π-stacking interactions with the pyridine ring. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Mismatch in polarity; dominated by weak dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Favorable dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bond accepting ability of pyridine nitrogen, counteracted by the nonpolar isobutyl group. |
Experimental Determination of Solubility: Protocols and Methodologies
To move beyond prediction and obtain quantitative solubility data, rigorous experimental determination is essential. Below are detailed protocols for established methods of solubility measurement.
Gravimetric Method for Equilibrium Solubility
The gravimetric method is a classic and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4][5][6]
Caption: Workflow for Gravimetric Solubility Determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Bromo-5-isobutoxypyridine to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).
-
Place the container in a constant temperature environment (e.g., a water bath or incubator) and stir vigorously for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry container (e.g., a glass vial or evaporating dish).
-
Pipette a precise volume of the clear, saturated filtrate into the pre-weighed container.
-
Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried residue.
-
The difference in weight corresponds to the mass of dissolved 3-Bromo-5-isobutoxypyridine.
-
-
Calculation:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
-
Spectroscopic Methods for High-Throughput Screening
For rapid screening of solubility in multiple solvents, spectroscopic methods, particularly UV-Vis absorption spectroscopy, are highly effective.[7][8]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 3. chegg.com [chegg.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. scribd.com [scribd.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of 3-Bromo-5-(2-methylpropoxy)pyridine: A Scaffold for Next-Generation Drug Discovery
An In-depth Technical Guide
Abstract: The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a bioisostere for a phenyl ring make it a privileged scaffold in modern drug discovery. This guide explores the prospective therapeutic potential of a specific, yet underexplored derivative: 3-Bromo-5-(2-methylpropoxy)pyridine. We present a comprehensive analysis of its chemical rationale, a robust synthetic pathway, and a strategic framework for its evaluation and optimization in drug development programs. This document serves as a technical resource for researchers, chemists, and pharmacologists, providing the foundational knowledge to leverage this promising scaffold for identifying novel therapeutic agents.
The Pyridine Scaffold: A Foundation of Modern Therapeutics
The pyridine nucleus is a six-membered heteroaromatic ring that has proven to be an exceptionally versatile scaffold in the development of therapeutic agents.[3] Its prevalence is noted across a wide spectrum of pharmacological classes, including anticancer, antiviral, antibacterial, anti-inflammatory, and antidiabetic drugs.[1] The nitrogen atom in the pyridine ring imparts several key advantages: it can act as a hydrogen bond acceptor, improve aqueous solubility, and modulate the compound's pharmacokinetic profile.[2][3] This inherent versatility has led to the successful development of numerous blockbuster drugs and makes pyridine derivatives a continuous focus of intense research.[1][4]
The strategic functionalization of the pyridine ring allows for the fine-tuning of its biological activity. Halogenation, for instance, not only influences the electronic properties of the ring but also provides a critical chemical handle for further molecular elaboration through cross-coupling reactions. This guide focuses on a specific derivative, 3-Bromo-5-(2-methylpropoxy)pyridine, which combines the stability of the pyridine core with strategic functional groups designed for medicinal chemistry applications.
Profile of the Target Molecule: 3-Bromo-5-(2-methylpropoxy)pyridine
Chemical Rationale and Properties
The structure of 3-Bromo-5-(2-methylpropoxy)pyridine was conceived based on established principles of medicinal chemistry. Each component of the molecule serves a distinct and strategic purpose:
-
Pyridine Core: Provides a proven biologically active scaffold with favorable physicochemical properties.[5]
-
Bromine Atom (C3 Position): Serves as a key reactive site. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of the chemical space at this position to build structure-activity relationships (SAR).[6][7]
-
Isobutoxy Group (C5 Position): The 2-methylpropoxy (isobutoxy) group is a moderately lipophilic moiety. Compared to a simpler methoxy group, it can enhance binding affinity by exploring deeper hydrophobic pockets in target proteins. Its branched nature can also provide steric hindrance that may improve metabolic stability by shielding the pyridine ring from enzymatic degradation.
A summary of its predicted chemical properties is presented below.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂BrNO |
| Molecular Weight | 230.10 g/mol |
| CAS Number | Not available |
| Appearance (Predicted) | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Predicted) | ~250-270 °C at 760 mmHg |
| LogP (Predicted) | ~2.5-3.0 |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Hydrogen Bond Donors | 0 |
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. The proposed synthesis of 3-Bromo-5-(2-methylpropoxy)pyridine is based on a well-established Williamson ether synthesis, adapted from protocols for similar alkoxy-pyridines.[8]
Proposed Synthetic Workflow
The synthesis begins with the commercially available starting material, 3,5-dibromopyridine.
Caption: Proposed synthetic workflow for 3-Bromo-5-(2-methylpropoxy)pyridine.
Detailed Experimental Protocol
Objective: To synthesize 3-Bromo-5-(2-methylpropoxy)pyridine from 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous 2-methyl-1-propanol (isobutanol, >5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Preparation of Alkoxide: To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise.
-
Slowly add anhydrous isobutanol (5.0 eq) to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This forms the sodium isobutoxide nucleophile in situ.
-
SNAr Reaction: Dissolve 3,5-dibromopyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium isobutoxide solution.
-
Heat the reaction mixture to 90 °C and monitor by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford the pure 3-Bromo-5-(2-methylpropoxy)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Postulated Therapeutic Applications and Screening Strategy
Given the broad biological activities of substituted pyridines, 3-Bromo-5-(2-methylpropoxy)pyridine is a promising starting point for programs targeting several therapeutic areas.[1][3] Structurally related bromo- and alkoxy-pyridines have served as key intermediates in the synthesis of agents for oncology, inflammation, and infectious diseases.[6][9][10]
Initial Screening Cascade
A logical first step is to submit the compound to a battery of high-throughput screens (HTS) to identify initial biological activity. A typical cascade would involve cell-free biochemical assays followed by cell-based assays.
Caption: A generalized screening cascade to identify biological activity.
Lead Optimization and SAR Exploration
Once a validated hit is identified, the structure of 3-Bromo-5-(2-methylpropoxy)pyridine is ideally suited for rapid lead optimization. The two key handles for modification are the C3-bromo and C5-isobutoxy groups.
Leveraging the C3-Bromo Position
The bromine atom is a versatile anchor for introducing diverse chemical functionalities via well-established cross-coupling reactions. This allows for a systematic exploration of the structure-activity relationship (SAR).
Caption: SAR exploration strategy at the C3 position via cross-coupling.
Modulating the C5-Alkoxy Group
The isobutoxy group can be readily modified to optimize pharmacokinetic properties. This is typically achieved by synthesizing a common intermediate, 3-Bromo-5-hydroxypyridine, which can then be alkylated with various alkyl halides.[9]
Table: Potential Modifications at the C5 Position
| R-Group (in O-R) | Rationale |
| Methyl, Ethyl | Reduce lipophilicity, potentially improve solubility. |
| Cyclopropylmethyl | Introduce metabolic stability, explore different vector space. |
| Methoxyethyl | Enhance solubility and introduce a hydrogen bond acceptor. |
| Trifluoroethyl | Modulate pKa, block metabolic oxidation, improve binding. |
Conclusion and Future Directions
3-Bromo-5-(2-methylpropoxy)pyridine represents a promising, yet largely unexplored, chemical scaffold for medicinal chemistry. Its design is rooted in the established success of the pyridine core, augmented with functional groups that enable both potent biological interactions and facile chemical diversification. The synthetic route is straightforward, and the strategic placement of the bromo and isobutoxy groups provides clear pathways for rapid SAR exploration and lead optimization.
The next steps involve the execution of the proposed synthesis and the submission of the compound into broad biological screening panels. Any confirmed hits will serve as the starting point for a focused drug discovery program, leveraging the synthetic versatility of this scaffold to develop novel, potent, and selective therapeutic agents.
References
-
Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. (2026). 1
-
Therapeutic effect of pyridine derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. 2
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. 4
-
The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 5
-
3-Bromo-5-methoxypyridine synthesis. (n.d.). ChemicalBook. 8
-
3-Bromo-5-hydroxypyridine. (n.d.). Chem-Impex. 9
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. 3
-
3-Bromo-5-(3-methoxyphenyl)pyridine. (n.d.). MySkinRecipes. 6
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. 7
-
The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 10
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. 3-Bromo-5-(3-methoxyphenyl)pyridine [myskinrecipes.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
Technical Guide: Reactivity & Cross-Coupling of 3-Bromo-5-(2-methylpropoxy)pyridine
[1]
Executive Summary
3-Bromo-5-(2-methylpropoxy)pyridine (CAS: 1110761-19-1) represents a distinct class of "meta-functionalized" pyridines.[1] Unlike 2- or 4-halopyridines, which are highly electron-deficient and prone to nucleophilic aromatic substitution (
Successful cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) requires navigating two primary failure modes: catalyst poisoning by the pyridine nitrogen and sluggish oxidative addition due to the electron-rich nature of the alkoxy-substituted ring.[1]
Part 1: Structural & Electronic Analysis[1]
The Electronic Landscape
To select the correct catalyst, one must understand the electronic environment of the Carbon-Bromine (C-Br) bond.[1]
-
Pyridine Core (Electron Sink): The nitrogen atom (position 1) exerts a strong inductive (
) and mesomeric ( ) withdrawal.[1] This typically activates halogens at C2/C4 for but leaves C3 (the reaction site) relatively neutral, similar to a deactivated benzene ring.[1] -
5-Isobutoxy Group (Electron Source): The alkoxy group is a strong resonance donor (
).[1] However, it is located at position 5, which is meta to the bromine at position 3.-
Consequence: Resonance donation primarily increases electron density at positions 2, 4, and 6. The C3 position receives minimal resonance stabilization.[1]
-
Net Reactivity: The C3-Br bond remains sufficiently electrophilic for oxidative addition to Pd(0), but the overall electron-richness of the ring (compared to 3-bromopyridine) increases the risk of non-productive coordination to the metal center.[1]
-
Steric Considerations
The 2-methylpropoxy tail is bulky.[1] While it is distal (1,3-relationship) to the reaction site, it impacts:
-
Solubility: Significantly improves solubility in non-polar solvents (Toluene, Dioxane) compared to methoxy-analogs.[1]
-
Catalyst Approach: It does not provide steric protection to the pyridine nitrogen. Therefore, the N-atom remains exposed and capable of binding to coordinatively unsaturated Pd species, potentially arresting the catalytic cycle.
Part 2: Cross-Coupling Landscapes & Protocols[1]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The primary challenge in Suzuki coupling of this substrate is protodeboronation of the coupling partner (boronic acid) due to the requisite basic conditions, and competitive binding of the pyridine nitrogen.[1]
Recommended System:
-
Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G3 .
-
Why: Bidentate ligands like dppf resist displacement by the pyridine nitrogen.[1] Bulky monodentate ligands like XPhos facilitate oxidative addition on the deactivated C3 position.
-
-
Base: Potassium Phosphate (
) or Cesium Carbonate ( ).[1]-
Why: Weaker bases reduce the rate of side reactions; anhydrous conditions (using
) prevent hydrolysis.[1]
-
-
Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene (anhydrous).[1]
Protocol 1: Robust Suzuki Coupling
-
Charge: A reaction vial with 3-Bromo-5-(2-methylpropoxy)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Purge: Evacuate and backfill with Argon (
). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to the C3 position is more challenging due to the potential for the amine nucleophile to coordinate to Pd.[1]
Recommended System:
-
Ligand: BrettPhos or RuPhos .
-
Why: These ligands are specifically designed to prevent the formation of stable Pd-amido dimers and suppress pyridine N-binding.[1]
-
-
Precatalyst: BrettPhos Pd G3 (ensures 1:1 L:Pd ratio and rapid activation).[1]
-
Base: NaOtBu (Sodium tert-butoxide) or LHMDS .
Protocol 2: C-N Coupling with Secondary Amines[1]
-
Charge: Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).[1]
-
Catalyst: Add RuPhos Pd G3 (2–5 mol%).
-
Solvent: Add anhydrous Toluene or THF (degassed).
-
Reaction: Heat to 80–100°C (sealed tube recommended).
-
Note: If the amine is volatile, use LHMDS (1.0 M in THF) as the base to avoid displacement.[1]
Part 3: Visualization of Reactivity
Mechanistic Decision Tree
The following diagram illustrates the decision logic for ligand selection based on the specific challenges of the 3-bromo-5-alkoxypyridine core.
Figure 1: Ligand selection strategy to overcome electronic deactivation and catalyst poisoning.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table[1]
| Parameter | 3-Bromo-Pyridine | 3-Bromo-5-Isobutoxypyridine | Implication |
| Electronic Nature | Electron-Deficient | Moderately Electron-Rich | Slower Oxidative Addition for the alkoxy variant.[1] |
| Solubility | Moderate | High (Lipophilic) | Easier handling in toluene/dioxane; easier purification.[1] |
| N-Coordination | High Risk | High Risk | Requires bulky ligands (e.g., XPhos) to shield Pd. |
| Low | Very Low | Alkoxy group deactivates ring; safe to use strong nucleophiles. |
Troubleshooting Common Failures
-
Low Conversion (<20%):
-
Diagnosis: Catalyst poisoning by Pyridine N.
-
Fix: Switch to XPhos Pd G3 or increase temperature to 110°C to promote ligand dissociation.
-
-
Protodeboronation of Partner:
-
Diagnosis: Base is too strong or water content is too high.
-
Fix: Switch from
/Water to CsF in anhydrous Dioxane.
-
-
Homocoupling of Boronic Acid:
-
Diagnosis: Oxidative addition is too slow; oxygen present.
-
Fix: Degas solvents more rigorously (sparge with Ar for 20 min) and add 10 mol% free ligand (e.g., PPh3 or XPhos) to stabilize Pd(0).[1]
-
References
-
Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link
-
Chemical Reviews . "Palladium-Catalyzed C–N Cross-Coupling Reactions." National Institutes of Health (PMC).[1] Link
-
MDPI . "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules. Link[1]
-
Journal of Organic Chemistry . "Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines." National Institutes of Health (PMC).[1] Link
-
RSC Advances . "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[2] Royal Society of Chemistry.[3] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Technical Application Note: Regioselective Mono-Alkoxylation of 3,5-Dibromopyridine
Executive Summary
This application note details the synthesis of 3-Bromo-5-(2-methylpropoxy)pyridine (also known as 3-bromo-5-isobutoxypyridine) from 3,5-dibromopyridine . This transformation is a critical step in the development of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.
While 3,5-dibromopyridine is symmetric, the introduction of the isobutoxy group desymmetrizes the molecule, creating a versatile bi-functional scaffold. This guide presents two validated protocols:
-
Method A (Catalytic): A Copper-Catalyzed Ullmann-type coupling (Recommended for high purity and functional group tolerance).
-
Method B (Nucleophilic): A direct Nucleophilic Aromatic Substitution (
) (Recommended for cost-driven scale-up).
Chemical Strategy & Mechanism[1][2][3][4][5]
The Challenge of the 3,5-Position
The 3- and 5-positions of the pyridine ring are "meta" to the nitrogen atom. Unlike the 2- and 4-positions, which are electronically activated for nucleophilic attack due to resonance stabilization of the anionic intermediate (Meisenheimer complex), the 3,5-positions are relatively electron-neutral.
-
Direct
Difficulty: Requires forcing conditions (high heat, strong bases) which often lead to tars or bis-substitution. -
The Solution: Transition metal catalysis (Cu or Pd) bypasses the need for ring activation by operating through an oxidative addition/reductive elimination cycle.
Reaction Scheme & Mechanism (Graphviz)
The following diagram illustrates the catalytic cycle for Method A and the pathway for Method B.
Caption: Mechanistic pathways for Cu-catalyzed coupling vs. classical SnAr. Note the risk of bis-substitution.
Experimental Protocols
Method A: Copper-Catalyzed Etherification (Gold Standard)
Best for: High purity, medicinal chemistry libraries, reproducible kinetics.
Reagents:
-
3,5-Dibromopyridine (1.0 equiv)
-
Isobutanol (1.2 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
- (2.0 equiv)
-
Toluene (Anhydrous, 0.5 M concentration)
Step-by-Step Protocol:
-
Catalyst Pre-complexation: In a dry reaction vial equipped with a stir bar, add CuI (19 mg, 0.1 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol). Add 2 mL of anhydrous Toluene. Stir at RT for 15 mins until a rich complex forms (often dark/brown).
-
Why: Pre-forming the catalyst-ligand complex ensures active catalytic species are ready before substrate introduction.
-
-
Substrate Addition: Add 3,5-dibromopyridine (237 mg, 1.0 mmol) and
(652 mg, 2.0 mmol).-
Note: Cesium carbonate is preferred over Potassium carbonate due to better solubility in toluene (the "Cesium Effect").
-
-
Reagent Addition: Add Isobutanol (111 µL, 1.2 mmol). Seal the vial with a crimp cap/septum. Purge with Argon for 5 mins.
-
Reaction: Heat the block to 110°C for 16–24 hours.
-
Monitoring: Check LCMS at 16h. Target mass (M+H): ~230/232 (Br isotope pattern).
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts and copper residues. Wash pad with EtOAc.
-
Concentrate filtrate.[1]
-
Purification: Flash Chromatography (Hexanes/EtOAc 95:5 to 80:20).
-
Expectation: The mono-ether elutes after the starting material but before the bis-ether.
-
Method B: Direct Nucleophilic Substitution ( ) (Scale-Up)
Best for: Large batches where catalyst cost is prohibitive.
Reagents:
-
3,5-Dibromopyridine (1.0 equiv)
-
Isobutanol (1.5 equiv)
-
NaH (60% in oil) (1.2 equiv)
-
DMF (Anhydrous)
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried 3-neck flask under
, suspend NaH (1.2 equiv) in dry DMF at 0°C. Add Isobutanol (1.5 equiv) dropwise. Stir at 0°C for 30 mins, then RT for 30 mins.-
Safety:
gas evolution. Ensure proper venting.
-
-
Addition: Add 3,5-dibromopyridine (1.0 equiv) in one portion.
-
Heating: Heat to 90°C .
-
Critical Control: Do NOT exceed 100°C. Higher temps drastically increase the rate of the second substitution, leading to 3,5-diisobutoxypyridine.
-
-
Quench & Extraction: Pour reaction mixture into ice water. Extract 3x with
(Diethyl ether).-
Why Ether? DMF partitions into the water phase; ether extracts the product efficiently.
-
Data Interpretation & QC
Quantitative Comparison
| Parameter | Method A (Cu-Cat) | Method B ( |
| Yield | 75 - 85% | 55 - 65% |
| Mono:Bis Ratio | > 20:1 | ~ 6:1 |
| Purity (Crude) | High | Moderate (requires rigorous column) |
| Reagent Cost | High (Cu, Ligand, Cs base) | Low (NaH, DMF) |
| Scalability | Moderate (<100g) | High (>1kg) |
Analytical Checkpoints
-
1H NMR (400 MHz,
):-
Product: Look for the doublet at
~3.8 ppm (2H, ) and the aromatic signals. The 3,5-substitution pattern typically shows three signals in the aromatic region (approx 8.2, 8.1, 7.2 ppm). -
Impurity (Bis): If symmetric, the aromatic region simplifies (2 signals), and the integration of the alkyl chain doubles relative to the ring protons.
-
Workflow & Decision Tree
Use this logic to determine the purification strategy based on IPC (In-Process Control) results.
Caption: Post-reaction decision logic for purification. Bis-ether impurities usually mandate chromatography.
Safety & Handling
-
3,5-Dibromopyridine: Irritant. Avoid dust inhalation.
-
Sodium Hydride (NaH): Water-reactive/Pyrophoric. Use under inert atmosphere only.
-
Copper Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.
-
Isobutanol: Flammable liquid.
References
-
ChemicalBook. (n.d.). Synthesis of 3-Bromo-5-methoxypyridine (Analogous Protocol). Retrieved from
- Context: Provides the baseline conditions for of alkoxides on 3,5-dibromopyridine.
-
Tlais, S. F., et al. (2024).[2] Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides.[2][3]Angewandte Chemie International Edition, 63, e202400333.[2] Retrieved from
- Context: Describes the modern "Gold Standard" ligand systems (L8)
-
Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine (and 3,5-isomers).[4]Heterocyclic Letters, 11, 447-452. Retrieved from
- Context: Discusses the separation and reactivity of dibromopyridine isomers.
-
GuideChem. (2023). 3,5-Dibromopyridine Properties and Reactions. Retrieved from
-
Context: General reactivity profile and safety data for the starting material.[5]
-
Sources
- 1. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. heteroletters.org [heteroletters.org]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(2-methylpropoxy)pyridine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species offers a powerful tool for constructing complex molecular architectures, such as the biaryl and hetero-biaryl scaffolds prevalent in many bioactive molecules.[3][4]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-bromo-5-(2-methylpropoxy)pyridine, a heteroaromatic building block of significant interest in medicinal chemistry. We will delve into the critical parameters governing this transformation, offering a detailed, field-proven protocol and troubleshooting guidance to enable researchers, scientists, and drug development professionals to achieve optimal results.
Substrate Analysis: 3-Bromo-5-(2-methylpropoxy)pyridine
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric properties of the coupling partners. Our substrate, 3-bromo-5-(2-methylpropoxy)pyridine, presents a unique set of considerations:
-
The Pyridine Core: The presence of the nitrogen atom in the pyridine ring can influence the catalytic cycle. The lone pair of electrons on the nitrogen can coordinate to the palladium center, which may lead to catalyst inhibition.[5]
-
Electronic Effects: The 5-isobutoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging.
-
Steric Hindrance: The 2-methylpropoxy (isobutoxy) group, while not directly adjacent to the reaction center, can exert some steric influence, which needs to be considered when selecting the appropriate catalyst and ligand system.[5]
Given these characteristics, a carefully optimized set of reaction conditions is paramount to achieving high yields and minimizing side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-(2-methylpropoxy)pyridine to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Optimized Reaction Parameters
The success of the Suzuki-Miyaura coupling of 3-bromo-5-(2-methylpropoxy)pyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes recommended starting conditions and potential optimization pathways.
| Parameter | Recommended Starting Condition | Rationale & Optimization Considerations |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | These are common and effective Pd(0) sources. For challenging couplings, pre-formed palladacycles can offer higher activity.[6] |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition step with electron-rich pyridines and can mitigate catalyst inhibition by the pyridine nitrogen.[5] |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.1-1.5 eq.) | Pinacol esters often exhibit greater stability and can reduce side reactions like protodeboronation.[5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Inorganic bases are generally effective. K₃PO₄ is a stronger base and can be beneficial for less reactive systems.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | It is critical to exclude oxygen to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize homocoupling of the boronic acid.[5] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-bromo-5-(2-methylpropoxy)pyridine with a generic arylboronic acid.
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromo-5-(2-methylpropoxy)pyridine (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4.4 mol%)
-
K₃PO₄ (2.5 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and hotplate
-
Materials for work-up and purification (e.g., separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add 3-bromo-5-(2-methylpropoxy)pyridine, the arylboronic acid or ester, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Degassing: Sparge the reaction mixture with a gentle stream of nitrogen or argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient catalyst system- Catalyst deactivation- Insufficiently inert atmosphere | - Screen alternative bulky, electron-rich ligands (e.g., SPhos, RuPhos).- Use a pre-catalyst (e.g., XPhos Pd G3).- Ensure rigorous degassing of solvents and the reaction mixture. |
| Protodebromination of Starting Material | - Presence of a hydrogen source- High reaction temperature | - Use rigorously dried solvents.- Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a strictly inert atmosphere.- Reduce the catalyst loading. |
| Protodeboronation of Boronic Acid | - Instability of the boronic acid- Harsh basic conditions | - Use the corresponding boronic acid pinacol ester.- Consider a milder base (e.g., K₂CO₃ or Cs₂CO₃).[9] |
Conclusion
The Suzuki-Miyaura coupling of 3-bromo-5-(2-methylpropoxy)pyridine is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery and development. By understanding the key mechanistic principles and carefully selecting the reaction parameters—particularly a palladium catalyst paired with a bulky, electron-rich phosphine ligand—researchers can reliably and efficiently construct the desired C-C bonds. The protocol and guidance provided herein offer a solid foundation for achieving success with this important reaction.
References
-
Li, B., et al. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. Beilstein Journal of Organic Chemistry, 13, 189-196. [Link]
-
Various Authors. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Owska, N., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2247. [Link]
-
Pentelute, B. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 494-502. [Link]
-
Various Authors. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Various Authors. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2038-2041. [Link]
-
Various Authors. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Sigman, M. S., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Sigman, M. S., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Various Authors. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Garg, N. K., & Hie, L. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
-
Nishida, M., & Tagata, T. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd.. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2901-2910. [Link]
-
Various Authors. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 939-947. [Link]
-
Various Authors. (2014). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-isobutoxypyridine
Introduction: The Strategic Importance of Substituted Aminopyridines
In the landscape of modern drug discovery and materials science, the 3-amino-5-alkoxypyridine scaffold is a privileged structure. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing molecules with high affinity and selectivity for biological targets. The synthesis of these structures, however, is not trivial. Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution, often require harsh conditions and have a limited substrate scope, particularly with electron-deficient heteroaromatic systems.[1]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[1][2] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with exceptional functional group tolerance, making it an indispensable tool for medicinal chemists.[1] This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 3-Bromo-5-isobutoxypyridine, a representative electron-deficient heteroaryl halide. We will explore the mechanistic underpinnings, provide field-tested protocols, and discuss key optimization parameters to empower researchers to successfully leverage this reaction.
The Mechanism: A Symphony of Ligand, Base, and Metal
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
The reaction begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of 3-Bromo-5-isobutoxypyridine.[2][5] This is often the rate-determining step and results in a Pd(II) intermediate.[6] Subsequently, the amine starting material coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[5][7] The final, crucial step is reductive elimination, where the C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[2][3]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and the formation of an imine.[1][5] The choice of ligand is critical to prevent this. Bulky, electron-rich phosphine ligands, a hallmark of the Buchwald-Hartwig reaction, are designed to stabilize the palladium center and sterically favor the reductive elimination pathway over competing side reactions.[1][2]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Core Components: Selecting the Optimal Reagents
The success of coupling 3-Bromo-5-isobutoxypyridine relies on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalysts
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig protocols often employ pre-formed palladium precatalysts.[4][8] These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution, offering greater reliability and reproducibility. For heteroaryl halides, second-generation (G2) and later generation precatalysts are often preferred for their enhanced reactivity.[9]
Ligands: The Key to Success
The ligand is arguably the most critical variable. For an electron-deficient substrate like a substituted bromopyridine, bulky and electron-rich biaryl phosphine ligands are essential.[2][10] These ligands promote the crucial reductive elimination step and are effective for coupling a wide range of amines.[1]
| Ligand | Structure Type | Key Features & Applications |
| XPhos | Biarylphosphine | Highly active and versatile for a broad range of aryl and heteroaryl halides. Often a good first choice for screening.[10] |
| RuPhos | Biarylphosphine | Particularly effective for coupling with primary amines and hindered substrates. |
| BrettPhos | Biarylphosphine | Excellent for coupling primary amines and exhibits good tolerance for functional groups like hydroxyls when used with bases like LiHMDS.[7] |
| BINAP | Bidentate Phosphine | An earlier generation ligand, still effective for coupling primary amines with aryl iodides and triflates.[1] |
Bases
The base serves to deprotonate the amine, facilitating its entry into the catalytic cycle. The choice of base must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause decomposition of the substrate or product.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base effective for a wide range of amines.[8]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is particularly useful when the substrate contains base-sensitive functional groups.[7]
-
Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker bases that can be effective, especially with more reactive catalyst systems, and are suitable for substrates sensitive to strong alkoxide bases.[11]
Solvents
Aprotic, non-polar, or weakly polar solvents are typically used. The choice can influence catalyst solubility and reaction rates.
-
Toluene & Dioxane: The most common solvents, offering a good balance of solubility for the various components and a suitable boiling point for thermal reactions.[11][12]
-
tert-Butanol (t-BuOH): Can be beneficial, particularly in reactions involving alkoxide bases.
Experimental Protocols
The following protocols are designed as robust starting points for the amination of 3-Bromo-5-isobutoxypyridine. Optimization may be required depending on the specific amine coupling partner.
General Experimental Workflow
A standardized workflow is crucial for reproducibility. The reaction is sensitive to oxygen, especially during the formation of the active Pd(0) catalyst, necessitating the use of an inert atmosphere.[7]
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Screening Conditions with a Secondary Amine (e.g., Morpholine)
This protocol is a reliable starting point for coupling secondary cyclic amines.
Reagents & Materials:
-
3-Bromo-5-isobutoxypyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G2 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vial with a Teflon-lined screw cap
-
Stir plate with heating block
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, add 3-Bromo-5-isobutoxypyridine, sodium tert-butoxide, and a magnetic stir bar to a reaction vial.
-
Reagent Addition: In a separate vial, weigh the XPhos Pd G2 precatalyst. Add the precatalyst to the main reaction vial.
-
Liquid Addition: Add morpholine followed by anhydrous toluene to the vial.
-
Reaction: Seal the vial tightly with the screw cap. Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stirring & Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a small plug of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Conditions for a Primary Aliphatic Amine (e.g., n-Butylamine)
Primary amines can sometimes form catalytically inactive bis(amine) palladium complexes.[10] Using a ligand like BrettPhos can mitigate this issue.
Reagents & Materials:
-
3-Bromo-5-isobutoxypyridine (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Follow steps 1-3 from Protocol 1, substituting the corresponding reagents (n-butylamine, LiHMDS, BrettPhos Pd G3, and 1,4-dioxane).
-
Reaction: Seal the vial and heat to 90-110 °C.
-
Stirring & Monitoring: Stir vigorously for 12-24 hours, monitoring for completion.
-
Work-up & Purification: Follow steps 6-7 from Protocol 1.
Optimization and Troubleshooting
| Parameter | Recommended Starting Conditions | Optimization Strategy & Rationale |
| Catalyst Loading | 2 mol% | Decrease to 0.5-1% for highly efficient reactions to improve cost-effectiveness. Increase to 3-5% if conversion is slow or stalls, as heteroaryl substrates can sometimes slowly poison the catalyst. |
| Ligand | XPhos | If side products (e.g., hydrodehalogenation) are observed, switch to a more sterically demanding ligand like RuPhos or BrettPhos to further promote reductive elimination.[7][10] |
| Base | NaOtBu | If substrate or product degradation is suspected, switch to a weaker base like K₃PO₄ or Cs₂CO₃. This may require a higher reaction temperature or longer reaction time.[8][11] |
| Temperature | 100 °C | For sluggish reactions, increasing the temperature to 110-120 °C (if the solvent allows) can improve rates. For sensitive substrates, lowering the temperature to 80 °C may be beneficial, though it will likely require longer reaction times. |
| Solvent | Toluene | If solubility is an issue, or if different thermal properties are desired, screening 1,4-dioxane or t-BuOH is recommended.[12] |
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Portal. [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2015). The Journal of Organic Chemistry. [Link]
-
Use of base metals in Buchwald-Hartwig coupling. (n.d.). Reagent Guides. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 10. research.rug.nl [research.rug.nl]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing side reactions during nucleophilic substitution of bromopyridines
This guide functions as a Technical Support Hub for researchers encountering difficulties with bromopyridine functionalization. It is structured to diagnose specific "symptoms" observed in the lab and provide mechanistic root-cause analysis and validated solutions.
Status: Operational | Tier: Senior Application Scientist Level Topic: Minimizing Side Reactions in Nucleophilic Substitution of Bromopyridines
📋 Executive Summary
Bromopyridines are privileged scaffolds in medicinal chemistry, but their electron-deficient nature creates a dichotomy in reactivity. 2- and 4-bromopyridines are highly reactive toward Nucleophilic Aromatic Substitution (
This guide addresses the four most common "failure modes" reported by our users.
🎫 Ticket #001: "I see a mixture of regioisomers."
Diagnosis: The Pyridyne Trap (Elimination-Addition Mechanism)
Context: Occurs when treating 3-bromopyridine (or non-activated halides) with strong bases (e.g.,
The Problem:
Unlike 2- or 4-bromopyridine, the 3-position cannot stabilize the Meisenheimer complex required for classical
Corrective Protocol:
-
Switch Mechanisms: Abandon classical base-mediated substitution for Palladium-catalyzed Buchwald-Hartwig or Ullmann-type couplings. These proceed via oxidative addition, preserving regiochemistry.
-
The "Distortion" Exception: If you must use a pyridyne pathway, install a bulky group or an alkoxide at the C2 position. According to the Aryne Distortion Model , substituents at C2 can bias the geometry of the 3,4-pyridyne, directing nucleophilic attack to C4 with high selectivity (e.g., C2-OMe directs to C4).
🎫 Ticket #002: "My product is just pyridine (Bromine is gone)."
Diagnosis: Hydrodehalogenation (Reduction) Context: Occurs primarily during Pd-catalyzed cross-couplings (Buchwald-Hartwig).
The Problem:
The catalytic cycle is "short-circuited." After the oxidative addition of the bromopyridine to Pd(0), the complex undergoes
-
Secondary alcohols as solvents (e.g., isopropanol).
-
Primary amines with
-hydrogens. -
Inefficient ligands that slow down the transmetallation/amine binding step.
Corrective Protocol:
-
Solvent Switch: Replace alcohols with aprotic polar solvents like 1,4-Dioxane or Toluene .
-
Ligand Selection: Switch to bulky, electron-rich bidentate ligands like Xantphos or BINAP . These ligands increase the "bite angle" and sterically crowd the metal center, accelerating the desired reductive elimination over the side-reaction pathway.
-
Base Choice: Use
or instead of alkoxide bases ( ) if the substrate is sensitive to base-mediated reduction.
🎫 Ticket #003: "Insoluble solids formed; yield is low."
Diagnosis: Hydrolysis (Pyridone Formation)
Context: Common in
The Problem:
The 2-position is highly electrophilic. If the reaction mixture contains trace moisture, hydroxide ions (
Corrective Protocol:
-
Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (DMF/DMSO are hygroscopic; store over molecular sieves).
-
Base Swap: Avoid hydroxide bases (
). Use Carbonate bases ( ) or organic bases ( ) which generate the active nucleophile without introducing . -
Leaving Group Tuning: If hydrolysis persists, switch from 2-bromo to 2-chloro (less reactive, less hydrolysis) or 2-phenoxy (requires activation but stable to moisture).
🎫 Ticket #004: "The electrophile ended up on the wrong carbon (during lithiation)."
Diagnosis: The Halogen Dance (Base-Catalyzed Migration) Context: Occurs when using LDA or LiTMP to functionalize bromopyridines via lithiation.
The Problem: Lithium-halogen exchange is reversible. If the temperature rises above -78°C, the lithiated species can deprotonate a starting molecule at a more acidic position, causing the bromine atom to "migrate" to a more thermodynamically stable position (often adjacent to the ring nitrogen or other directing groups).
Corrective Protocol:
-
Kinetic Control: Maintain reaction temperature strictly at -78°C or lower.
-
In-Situ Trapping: Add the electrophile before adding the base (Barbier conditions) or use a flow reactor to minimize the lifetime of the lithiated intermediate.
-
Block Migration: Install a blocking group (e.g., -TMS) at the migration terminus if synthetic design allows.
📊 Data & Decision Support
Table 1: Base Selection Guide for Bromopyridines
| Reaction Type | Recommended Base | Risk Factor | Mitigation |
| Hydrolysis to Pyridone | Dry solvents; avoid hydroxides. | ||
| Pd-Coupling | Catalyst Poisoning / Reduction | Use degassed solvents; switch to | |
| Pyridyne Gen. | Regio-scrambling | Use C2-blocking groups or switch to Pd-catalysis. |
Table 2: Solvent Compatibility Matrix
| Solvent | Polarity | Risk of Reduction (H-Source) | Recommended For |
| Isopropanol | High | High (Beta-hydride source) | Avoid in Pd-coupling. |
| DMF/DMSO | High | Low (but Hygroscopic) | Classical |
| Toluene | Low | Low | Buchwald-Hartwig (Standard). |
| 1,4-Dioxane | Med | Low | Buchwald-Hartwig (High Temp). |
🧠 Visual Logic: Strategic Workflows
Diagram 1: The Bromopyridine Decision Tree
Use this workflow to select the correct method and avoid primary failure modes.
Caption: Strategic selection of reaction conditions based on bromine position. Green paths indicate preferred methodologies; dashed lines indicate high-probability side reactions.
Diagram 2: The "Pyridyne Trap" Mechanism
Understanding why 3-bromopyridine yields mixtures with strong bases.
Caption: The elimination-addition mechanism generates a symmetric triple-bond intermediate, destroying regiochemical memory and yielding isomeric mixtures.
❓ FAQ: Rapid Fire Troubleshooting
Q: Can I use ethanol as a solvent for Buchwald-Hartwig coupling on a bromopyridine?
A: No. Primary and secondary alcohols are hydride donors. In the catalytic cycle, Pd(II) can undergo
Q: Why does my 2-bromopyridine turn into a solid white mass when I heat it with KOH in DMSO?
A: You have made 2-pyridone . KOH contains moisture (and generates water upon deprotonation). The hydroxide ion is a better nucleophile than many amines for
Q: I'm trying to lithiate 3-bromopyridine, but I get substitution at the 4-position. Why? A: This is the Halogen Dance . The 3-lithio species is kinetically formed but thermodynamically unstable. If the temp rises above -78°C, the lithium moves to the 4-position (stabilized by the ring nitrogen lone pair via chelation or inductive effects), and the bromine "dances" to the 3-position. Keep it cold!
📚 References
-
Regioselectivity in Pyridyne Reactions (Aryne Distortion Model)
-
Buchwald-Hartwig Dehalogenation Side Reactions
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
-
Halogen Dance Mechanism
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057.
-
-
Hydrolysis of 2-Halopyridines
-
Spitzner, R. (2001). Pyridines: From Lab to Production. Angewandte Chemie International Edition. (General reference for pyridine reactivity and pyridone tautomerism).
-
Sources
Optimizing catalyst selection for 3-Bromo-5-isobutoxypyridine reactions
Ticket ID: 3B5I-OPT-2024 Status: Open Priority: High (Critical Reagent)
Executive Summary: The Substrate Challenge
You are working with 3-Bromo-5-isobutoxypyridine . This is not a standard aryl bromide.[1] It presents a specific "push-pull" challenge that defeats generic catalytic screening:
-
The "Pyridine Problem" (Catalyst Poisoning): The basic nitrogen atom (
lone pair) competitively binds to the electrophilic Palladium(II) center, displacing phosphine ligands and forming an inactive [Pd(Ar)(L)(Pyridine)]+ resting state. -
Electronic Deactivation: Unlike electron-deficient pyridines (e.g., 3-bromo-5-cyanopyridine), the 5-isobutoxy group is an Electron Donating Group (EDG). It increases electron density on the ring, making the C-Br bond stronger and oxidative addition significantly slower .
-
Solubility Nuance: The isobutoxy chain adds lipophilicity, allowing the use of non-polar solvents (Toluene, Heptane) that are often superior for suppressing competitive hydrolysis side-reactions.
Module 1: Catalyst Selection Logic
Do not use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. It will fail due to slow oxidative addition and rapid ligand displacement.
The "Golden Standard" Pre-catalysts
For this substrate, you must use Pd(0)/Pd(II) sources pre-ligated with bulky, electron-rich phosphines or NHC ligands . These ligands are sterically demanding enough to prevent the pyridine nitrogen from binding to the metal center.
| Reaction Type | Recommended Catalyst System | Why? |
| Suzuki-Miyaura | XPhos Pd G4 or Pd(dppf)Cl₂·DCM | XPhos provides steric bulk to stop N-poisoning; the G4 precatalyst ensures rapid initiation even with the electron-rich ring. |
| Buchwald-Hartwig | BrettPhos Pd G4 or RuPhos Pd G3 | BrettPhos is highly selective for primary amines; RuPhos is superior for secondary amines and prevents |
| Borylation | Pd(dppf)Cl₂ + XPhos (additive) | The bite angle of dppf favors reductive elimination of the boronate, while XPhos boosts oxidative addition. |
| Negishi | Pd-PEPPSI-IPr | The NHC ligand binds tighter than any phosphine, rendering the catalyst immune to pyridine poisoning. |
Module 2: Troubleshooting Workflows (Visualized)
Workflow A: Catalyst Selection Decision Tree
Use this logic to select your initial conditions.
Figure 1: Decision matrix for catalyst selection based on coupling partner and reaction type.
Module 3: Experimental Protocols
Protocol A: Suzuki Coupling (The "Robust" Method)
Designed to minimize protodeboronation and maximize conversion.
Reagents:
-
3-Bromo-5-isobutoxypyridine (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF (degassed)
Step-by-Step:
-
Charge Solids: Add the pyridine, boronic acid, and XPhos Pd G4 to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen is the enemy of electron-rich phosphines.
-
Solvent Addition: Add degassed THF via syringe.
-
Base Addition: Add the aqueous
solution. -
Reaction: Heat to 60°C. Monitor via LCMS at 1 hour.
-
Checkpoint: If <10% conversion, raise T to 80°C. Do not exceed 100°C as the isobutoxy group may undergo ether cleavage under extreme basic stress over time.
-
Protocol B: Buchwald-Hartwig (The "Rescue" Method)
Use this when standard conditions yield <20%.
Reagents:
-
3-Bromo-5-isobutoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR RuPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv) - Must be sublimed grade, stored in glovebox.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Pre-complexation (Critical): In a separate vial, mix Pd(OAc)₂ and the Ligand in 1 mL of Dioxane at 80°C for 2 minutes until the solution turns from orange to pale yellow/green. This ensures the active
species is formed before the pyridine nitrogen can poison the Pd(II). -
Main Mix: Add the pyridine, amine, and base to the main reaction vessel.
-
Combine: Transfer the pre-formed catalyst solution to the main vessel.
-
Heat: Stir at 100°C.
-
Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the pyridine ring (
).
-
Module 4: FAQ & Troubleshooting
Q1: My reaction turns black immediately and conversion stops. Why?
-
Diagnosis: "Palladium Black" formation. The catalyst has decomposed into bulk metal.
-
Root Cause: The ligand dissociated, likely displaced by the pyridine nitrogen, and the "naked" palladium agglomerated.
-
Fix: Switch to a Palladacycle Pre-catalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound in a stable scaffold that only releases the active species upon heating, preventing early death.
Q2: I see the product mass, but also a mass corresponding to [Product - Isobutyl].
-
Diagnosis: Ether cleavage.
-
Root Cause: Use of Lewis acidic conditions (e.g., unbuffered boronic acids) or excessive heat (>120°C) with strong bases.
-
Fix: Switch base to Cesium Carbonate (
) and lower temperature to 80°C. Ensure your solvent is anhydrous if using strong alkoxide bases.
Q3: The reaction stalls at 60% conversion.
-
Diagnosis: Product Inhibition.[2] The product (likely a biaryl pyridine) is also a ligand for Palladium.
-
Fix: "Spike" the reaction with fresh catalyst (1 mol%) at the halfway point, OR increase the initial Ligand:Metal ratio to 2:1 (e.g., 4 mol% Ligand for 2 mol% Pd) to outcompete the product for the metal center.
Module 5: Mechanism of Failure vs. Success
Figure 2: Mechanistic comparison. Path A shows how the pyridine nitrogen poisons standard catalysts. Path B shows how bulky ligands shield the metal center, forcing reaction at the C-Br bond.
References
-
Maitlis, P. M. "The Pyridine Problem in Palladium Catalysis." Journal of Organometallic Chemistry, 2005.
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
-
Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2019.
Sources
Solving solubility issues of 3-Bromo-5-(2-methylpropoxy)pyridine in water
Topic: Solubility & Formulation Optimization CAS: [Not Standardized/Building Block] | Class: 3,5-Disubstituted Pyridine Support Level: Tier 3 (Senior Scientist / Formulation Specialist)[1]
Executive Summary: The "Brick Dust" vs. "Grease Ball" Analysis
Welcome to the technical support hub for 3-Bromo-5-(2-methylpropoxy)pyridine . If you are accessing this guide, you are likely facing precipitation in aqueous buffers, low oral bioavailability in PK studies, or inconsistent assay data.[1]
The Root Cause: This molecule is a classic lipophilic weak base .
-
The "Grease" Factor: The 2-methylpropoxy (isobutoxy) tail and bromine substituent significantly increase lipophilicity (Predicted LogP
3.5–4.0).[1] -
The "Weak Base" Factor: The pyridine nitrogen is the only ionizable center. However, the electron-withdrawing Bromine at the 3-position and the inductive effect of the alkoxy group at the 5-position suppress the basicity of the nitrogen.
Module 1: The Solubility Decision Matrix
Before proceeding, identify your end-use case to select the correct solubilization strategy.
Figure 1: Decision tree for selecting a solubilization strategy based on experimental context.
Module 2: Troubleshooting Stock Solutions & Chemical Handling
Issue: "I cannot get a clear 100 mM stock solution in water or methanol."
Technical Explanation: Water is a poor choice for stock solutions due to the molecule's neutrality. Methanol may work but risks evaporation and concentration errors.
Recommended Protocol:
-
Primary Solvent: Use DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) .[1]
-
Solubility Limit: Likely >200 mM in pure DMSO.
-
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystallization of the "stable polymorph" (harder to redissolve).
FAQ: Salt Formation
-
Q: Can I make a salt to improve water solubility?
-
A: Yes, but standard HCl might not suffice due to the low pKa.
Module 3: In Vitro Assays (Cell Culture / Enzyme Assays)
Issue: "The compound precipitates when I spike the DMSO stock into PBS/Media."
Technical Explanation (The "Crash" Phenomenon): When you dilute a DMSO stock (e.g., 10 mM) into aqueous buffer (pH 7.4), the solvent power drops exponentially.[1] Since the pKa is ~3.0, the molecule remains uncharged in the buffer.[1] If the concentration exceeds the intrinsic solubility (likely < 10 µM), it crashes out as a micro-precipitate, often invisible to the naked eye but devastating to data (false negatives).[1]
Troubleshooting Protocol: The "Serial Dilution" Method Do not spike 100% DMSO stock directly into 100% aqueous media. Use an intermediate step.
| Step | Solvent System | Concentration | State |
| 1.[2] Stock | 100% DMSO | 10 mM | Clear Solution |
| 2. Intermediate | 50% DMSO / 50% PEG400 | 1 mM | Clear Solution |
| 3. Final Dosing | Media + 0.5% DMSO (Final) | 10 µM | Metastable/Soluble |
Critical Check: Measure the absorbance at 600nm (turbidity) immediately after dilution.[1] If OD > 0.005, you have precipitation.
Module 4: In Vivo Formulation (PK/PD Studies)
Issue: "Oral bioavailability (%F) is extremely low or variable."
Technical Explanation: The "brick dust" nature means the dissolution rate in the gut is the rate-limiting step. Standard suspension vehicles (CMC/Tween) will result in poor exposure.[1]
Formulation Guide:
Option A: Cosolvent System (For IP/IV/PO)
Best for doses < 10 mg/kg.[1]
-
Composition: 10% DMSO + 40% PEG400 + 50% Water.
-
Preparation Order (Crucial):
-
Dissolve compound in DMSO completely.
-
Add PEG400 and vortex.
-
Slowly add water while vortexing. (Adding water too fast causes irreversible precipitation).[1]
-
Option B: Cyclodextrin Complexation (Gold Standard)
Best for doses > 10 mg/kg or if pH sensitivity is an issue.[1]
-
Excipient: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or HP-β-CD.
-
Mechanism: The lipophilic isobutoxy/bromo-pyridine core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Figure 2: Encapsulation mechanism using Cyclodextrins to shield the lipophilic core.[1]
Protocol for 20% HP-β-CD Vehicle:
-
Prepare a 20% (w/v) solution of HP-β-CD in water (pH adjusted to 4.0 using 0.1N HCl).
-
Add the compound powder.
-
Sonicate for 30–60 minutes or stir overnight.
-
Filter sterilize (0.22 µm). Note: If filter clogs, solubility was not achieved.
Frequently Asked Questions (FAQ)
Q1: Why is the pKa so low compared to regular pyridine? A: Pyridine has a pKa of ~5.2.
-
Bromine (Position 3): Inductive electron-withdrawing group (-I effect).[1] Pulls electron density away from the nitrogen lone pair, making it less available for protons.
-
Alkoxy (Position 5): While alkoxy groups are resonance donors, at the meta-position (relative to Nitrogen), the inductive withdrawal often dominates or neutralizes the resonance effect.[1] Result: The nitrogen is electron-deficient. You need a pH < 2 to fully protonate it [1, 2].
Q2: My solution turned yellow over time. Is it degraded? A: Pyridine derivatives can undergo N-oxidation or photo-oxidation.
-
Check: Run an LC-MS. If the mass is M+16, you have the N-oxide.
-
Prevention: Store under Argon/Nitrogen and protect from light (amber vials).
Q3: Can I use sonication to dissolve it? A: Yes, but monitor temperature. Pyridine volatility is not the issue here (BP is high), but heat can degrade the compound or cause supersaturation that precipitates upon cooling.[1] Sonicate in short bursts.
References
-
Scriven, E. F. V. (1984).[1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Explains substituent effects on pyridine basicity). [1]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (General principles of solubility for lipophilic weak bases).
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Protocol for CD complexation).[1] [1]
-
Sigma-Aldrich/Merck. (n.d.). 3-Bromo-5-methoxypyridine Product Sheet. (Used as an analog for physicochemical property estimation).[1]
Sources
Technical Support Center: Regioselectivity in 3,5-Substituted Pyridine Synthesis
Welcome to the Technical Support Center for troubleshooting regioselectivity in the synthesis of 3,5-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we address common challenges and provide practical, field-proven solutions to steer your synthesis toward the desired isomeric outcome.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. However, achieving specific substitution patterns, particularly the 3,5-disubstituted arrangement, can be a significant synthetic hurdle. Regioselectivity—the control of where substituents add to the pyridine ring—is often the critical factor determining the success or failure of a synthetic campaign. This guide offers in-depth troubleshooting advice and frequently asked questions to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers instead of the desired 3,5-disubstituted pyridine in my Hantzsch synthesis?
A1: The Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, is a classic method for preparing dihydropyridines, which are then oxidized to pyridines.[1][2][3] While powerful, achieving high regioselectivity with unsymmetrical β-ketoesters can be challenging.
-
Mechanism and Regioselectivity: The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and a Knoevenagel condensation product from the other.[2][3] Michael addition between these two intermediates, followed by cyclization and dehydration, forms the dihydropyridine ring.[2] If the two β-ketoesters are different, a mixture of products can arise depending on which ester forms the enamine and which undergoes the Knoevenagel condensation.
-
Troubleshooting:
-
Stepwise Synthesis: To enforce regioselectivity, consider a stepwise approach. Pre-form the enamine of one β-ketoester and then react it with the Knoevenagel adduct of the second β-ketoester and the aldehyde. This directed approach prevents the formation of undesired isomers.[4]
-
Steric and Electronic Control: The steric bulk and electronic properties of the substituents on your β-ketoesters can influence the reaction pathway. Bulky groups may favor one reaction pathway over another, and this can be leveraged to improve selectivity.
-
Q2: My Bohlmann-Rahtz pyridine synthesis is yielding the wrong regioisomer. What factors control regioselectivity in this reaction?
A2: The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[5][6][7] The regiochemistry is determined in the initial Michael addition step.
-
Controlling Factors: The regioselectivity of the Michael addition is governed by the electronic and steric properties of both the enamine and the ethynylketone. The nucleophilic carbon of the enamine will preferentially attack the more electrophilic carbon of the ethynylketone.
-
Troubleshooting:
-
In Situ Enamine Formation: For enamines that are difficult to synthesize or handle, they can be generated in situ from a ketone and ammonium acetate.[6][7] This can sometimes improve yields and selectivity.
-
Catalyst Influence: The cyclodehydration step is often acid-catalyzed. The choice of acid catalyst (e.g., acetic acid, Amberlyst 15) can influence the reaction temperature and potentially impact side reactions, though it does not directly control the initial regioselectivity.[6]
-
Q3: I am attempting a Kröhnke pyridine synthesis to obtain a 2,4,6-trisubstituted pyridine, but the yields are low and I'm getting byproducts. How can I optimize this reaction?
A3: The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[8][9]
-
Mechanism: The reaction proceeds via a Michael addition of the pyridinium ylide (formed from the α-pyridinium methyl ketone) to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia.[8][9]
-
Troubleshooting:
-
Reaction Conditions: The choice of solvent (often glacial acetic acid or methanol) and temperature is crucial.[8] Running the reaction under aqueous or even solvent-free conditions has also been reported to be effective.[8]
-
One-Pot Variations: To improve efficiency and yield, consider one-pot modifications where the α-pyridinium methyl ketone salt is generated in situ.[9]
-
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Synthesis of Unsymmetrical 3,5-Disubstituted Pyridines
Possible Cause: Competing reaction pathways due to similar reactivity of starting materials in multicomponent reactions like the Hantzsch synthesis.
Solutions:
-
Sequential Reagent Addition: Instead of a one-pot approach, add the reagents in a specific order to direct the reaction pathway. For instance, in an unsymmetrical Hantzsch reaction, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can significantly improve regioselectivity.[4]
-
Leverage Steric Hindrance: Judicious choice of substituents can influence the regiochemical outcome. A bulkier group on one of the β-dicarbonyl compounds can sterically direct the cyclization to favor the formation of the desired isomer.
-
Alternative Synthetic Routes: If multicomponent reactions prove unselective, consider alternative strategies. For example, a modified Bohlmann-Rahtz synthesis can provide specific regioisomers of polysubstituted pyridines.[10][11]
Problem 2: Low Yields in the Final Aromatization Step of Hantzsch Pyridine Synthesis
Possible Cause: Incomplete oxidation of the initially formed dihydropyridine intermediate.
Solutions:
-
Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. Common and effective oxidants include nitric acid or potassium ferrocyanide.[2][4]
-
Milder Oxidation Conditions: For sensitive substrates, harsher oxidants like CrO₃ or KMnO₄ may lead to side reactions.[4] In such cases, milder conditions like iodine in refluxing methanol can be employed, though optimization may be necessary.[4]
-
One-Pot Oxidation: To streamline the process and potentially improve yields, consider a one-pot synthesis where the aromatization is carried out directly after the cyclization using an oxidant like ferric chloride.[1]
Experimental Protocols
Protocol 1: Stepwise Hantzsch Synthesis for Regiocontrolled 3,5-Disubstituted Pyridines
This protocol outlines a stepwise approach to favor the formation of a specific regioisomer.
Step 1: Formation of the Enamine
-
In a round-bottom flask, dissolve one equivalent of the first β-ketoester in ethanol.
-
Add a slight excess (1.1 equivalents) of ammonium acetate.
-
Stir the mixture at room temperature for 1-2 hours until enamine formation is complete (monitor by TLC or GC-MS).
Step 2: Knoevenagel Condensation
-
In a separate flask, dissolve one equivalent of the aldehyde and one equivalent of the second β-ketoester in ethanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Stir at room temperature until the condensation is complete.
Step 3: Cyclization and Aromatization
-
Combine the solutions from Step 1 and Step 2.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and add a suitable oxidizing agent (e.g., 1.2 equivalents of ferric chloride).
-
Stir at room temperature overnight.
-
Perform an aqueous workup and purify the product by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in a Model Unsymmetrical Hantzsch Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Ratio of Isomer A:B | Yield (%) |
| 1 | Ethanol | None | Reflux | 1:1 | 65 |
| 2 | Acetic Acid | None | Reflux | 2:1 | 70 |
| 3 | Toluene | p-TSA | Reflux | 3:1 | 75 |
| 4 | Water (micellar) | PTSA (ultrasound) | 50 | 9:1 | 92[1][4] |
This table is a representative example and actual results will vary depending on the specific substrates used.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Mechanism of Hantzsch Pyridine Synthesis
Caption: Key steps in the Hantzsch pyridine synthesis.
References
-
Hantzsch pyridine synthesis. In: Wikipedia. Accessed February 13, 2026. [Link]
-
Comins, D. L.; Joseph, S. P. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chem. Rev.2011 , 111 (5), 2860–2909. [Link]
-
Baran, P. S.; et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc.2018 , 140 (38), 12200–12204. [Link]
-
Knochel, P.; et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Commun.2021 , 57, 3623-3626. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Bagley, M. C.; et al. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. J. Org. Chem.2007 , 72 (18), 6771–6776. [Link]
-
Johnston, J. N.; et al. Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. J. Org. Chem.2022 , 87 (24), 16565–16573. [Link]
-
Bagley, M. C.; et al. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2011 , 7, 1098–1105. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. Accessed February 13, 2026. [Link]
-
Ahluwalia, V. K.; Parashar, R. K. Recent advances in Hantzsch 1,4-dihydropyridines. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2002 , 41B(3), 566-583. [Link]
-
Kröhnke pyridine synthesis. In: Wikipedia. Accessed February 13, 2026. [Link]
-
Bohlmann–Rahtz pyridine synthesis. In: Wikipedia. Accessed February 13, 2026. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. J&K Scientific LLC. Accessed February 13, 2026. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 3-Bromo-5-(2-methylpropoxy)pyridine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-(2-methylpropoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect the spectrum by applying fundamental NMR principles, compare it with structurally similar analogues to understand substituent effects, and contrast the insights gained from ¹H NMR with those from other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
The Strategic Importance of Structural Elucidation
The biological activity and material properties of a molecule are dictated by its precise three-dimensional structure. For novel compounds like 3-Bromo-5-(2-methylpropoxy)pyridine, unambiguous structural confirmation is the bedrock of further research and development. Among the arsenal of analytical techniques available, ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the electronic environment, connectivity, and relative orientation of protons within a molecule.[3]
The Molecule: 3-Bromo-5-(2-methylpropoxy)pyridine
To interpret the spectrum, we must first understand the molecule's structure and the distinct proton environments it contains.
dot graph { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13840748&t=l", label=""];
// Labels for protons H2 [label="H-2", pos="1.5,0.8!", fontcolor="#EA4335"]; H4 [label="H-4", pos="-0.8,-1.5!", fontcolor="#FBBC05"]; H6 [label="H-6", pos="-1.5,0.8!", fontcolor="#EA4335"]; OCH2 [label="OCH₂", pos="3.2,-0.5!", fontcolor="#34A853"]; CH [label="CH", pos="4.5,0.2!", fontcolor="#4285F4"]; CH3 [label="2x CH₃", pos="5.5,-0.8!", fontcolor="#4285F4"]; } } Caption: Structure of 3-Bromo-5-(2-methylpropoxy)pyridine with key proton environments labeled.
The molecule has five unique proton environments:
-
Three Aromatic Protons: H-2, H-4, and H-6 on the pyridine ring.
-
Two Aliphatic Protons: The methylene (-OCH₂-) and methine (-CH-) protons of the isobutoxy group.
-
One Aliphatic Proton Environment (x2): The two equivalent methyl (-CH₃) groups.
Decoding the ¹H NMR Spectrum: A Predictive Analysis
Chemical Shift (δ)
The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).
-
Pyridine Ring Protons (H-2, H-4, H-6):
-
The nitrogen atom in the pyridine ring is strongly electron-withdrawing, causing protons in the ortho (H-2, H-6) and para (H-4) positions to be significantly deshielded compared to benzene.[7][8] The typical order of chemical shifts in unsubstituted pyridine is H-2/H-6 > H-4 > H-3/H-5.[7]
-
Bromine (at C-3): As an electronegative, electron-withdrawing group, it will further deshield adjacent protons (H-2 and H-4).
-
Isobutoxy Group (at C-5): The oxygen atom is electron-donating through resonance, which will shield the ortho (H-4, H-6) and para (H-2) protons. This shielding effect will counteract the deshielding from the ring nitrogen and bromine.
-
Predicted Shifts:
-
H-2 and H-6: These protons are ortho to the ring nitrogen, making them the most deshielded. H-2 is also ortho to the withdrawing bromine, while H-6 is ortho to the donating isobutoxy group. Therefore, H-2 is expected to be the most downfield signal. H-6 will be slightly more shielded.
-
H-4: This proton is situated between the two substituents. It will be deshielded by the adjacent bromine and shielded by the adjacent isobutoxy group. Its chemical shift will be intermediate.
-
-
-
Isobutoxy Group Protons (-OCH₂-CH-(CH₃)₂):
-
-OCH₂-: These methylene protons are attached to an oxygen atom, which deshields them. They will appear as a doublet due to coupling with the single methine proton.
-
-CH-: This methine proton is adjacent to the methylene group and will appear as a multiplet (nonet) due to coupling with the two methylene protons and the six methyl protons.
-
-CH₃: These six protons on the two equivalent methyl groups are the most shielded aliphatic protons and will appear as a doublet due to coupling with the methine proton.
-
Spin-Spin Coupling (J)
Coupling constants provide information about the connectivity of protons. In aromatic systems, the magnitude of J depends on the number of bonds separating the coupled protons.[9][10]
-
J(H-2, H-4): Meta coupling (⁴J), typically 2-3 Hz.
-
J(H-2, H-6): Para coupling (⁵J), typically 0-1 Hz (often not resolved).
-
J(H-4, H-6): Meta coupling (⁴J), typically 2-3 Hz.
Multiplicity and Integration
-
Multiplicity: Follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[11]
-
Integration: The area under each signal is proportional to the number of protons it represents.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 | 8.3 - 8.5 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H | Ortho to N and Br (strong deshielding). |
| H-6 | 8.1 - 8.3 | Doublet (d) | ⁴J ≈ 2.5 Hz | 1H | Ortho to N and O-Alkyl (competing effects). |
| H-4 | 7.4 - 7.6 | Triplet (t) or dd | ⁴J ≈ 2.5 Hz | 1H | Meta to N, between Br and O-Alkyl. Appears as a triplet if J(H-2,H-4) ≈ J(H-4,H-6). |
| -OCH₂- | 3.8 - 4.0 | Doublet (d) | ³J ≈ 6.5 Hz | 2H | Deshielded by adjacent oxygen. |
| -CH- | 2.0 - 2.2 | Multiplet (m) | ³J ≈ 6.5-7.0 Hz | 1H | Coupled to 8 neighboring protons (2 from CH₂ and 6 from 2xCH₃). |
| -CH₃ | 0.9 - 1.1 | Doublet (d) | ³J ≈ 6.7 Hz | 6H | Standard aliphatic region. |
Comparative Analysis: The Impact of Substituents
To validate our predictions, we can compare our target molecule with known 3,5-disubstituted pyridines.
-
vs. 3-Bromo-5-methylpyridine: In this analogue, the electron-donating isobutoxy group is replaced by a weakly donating methyl group. The ¹H NMR spectrum of 3-Bromo-5-methylpyridine shows signals at δ 8.41 (d), 8.33 (d), and 7.68 (t) for the ring protons.[12] Our predicted shifts for 3-Bromo-5-(2-methylpropoxy)pyridine are slightly more shielded, which is consistent with the stronger electron-donating nature of an alkoxy group compared to an alkyl group.
-
vs. 3-Bromo-5-hydroxypyridine: The hydroxyl group is a strong electron-donating group. Its spectrum shows aromatic protons at δ 8.15 (d), 8.05 (d), and 7.40 (t).[13] These are more shielded than our predicted values, reflecting the powerful resonance donation from the -OH group, which is attenuated in the -OR group due to the alkyl chain.
This comparative approach demonstrates the subtle but predictable electronic effects of different substituents on the pyridine ring, reinforcing the proposed spectral interpretation.
A Holistic Approach: Comparison with Other Analytical Techniques
While ¹H NMR is highly informative, a comprehensive structural elucidation relies on converging evidence from multiple techniques.[2][14]
| Technique | Information Provided | Expected Results for 3-Bromo-5-(2-methylpropoxy)pyridine |
| ¹³C NMR Spectroscopy | Provides the number of unique carbon environments and their electronic nature.[1] | 8 distinct signals: 5 for the pyridine ring (2 substituted, 3 protonated) and 3 for the isobutoxy group (-OCH₂, -CH, -CH₃). The C-Br and C-O carbons would be identifiable by their characteristic shifts. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on bond vibrations.[15][16] | Key absorptions: C-O ether stretch (~1250-1000 cm⁻¹), C=C and C=N stretches in the aromatic region (~1600-1450 cm⁻¹), C-H stretches from aliphatic and aromatic groups (~3100-2850 cm⁻¹), and a C-Br stretch in the fingerprint region (~650-550 cm⁻¹). |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that offer clues about the molecule's structure.[3][15] | Molecular Ion Peak (M⁺): An isotopic pattern characteristic of one bromine atom (two peaks of nearly equal intensity at M⁺ and M+2). High-resolution MS would confirm the exact molecular formula (C₉H₁₂BrNO). Fragmentation would likely show loss of the isobutyl group. |
These techniques provide complementary data. IR confirms the presence of the ether and pyridine functional groups, MS confirms the molecular weight and elemental composition (specifically the presence of bromine), and ¹³C NMR confirms the carbon skeleton. Together, they build an unshakable case for the structure elucidated by ¹H NMR.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data begins with a meticulously prepared sample and correctly acquired data.[17]
Workflow for ¹H NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Bromo-5-(2-methylpropoxy)pyridine into a clean, dry vial.[17]
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The use of a deuterated solvent prevents large solvent signals from obscuring the analyte signals.[18]
-
Ensure the sample is fully dissolved. Vortex gently if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
Cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum. A typical acquisition might involve 8 to 16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis. If using CDCl₃, the residual CHCl₃ peak can be set to δ 7.26 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used (δ 0.00 ppm).[17]
-
Integrate the area of all signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the 6H methyl doublet) to its integer value and normalize the other integrals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Conclusion
The structural elucidation of 3-Bromo-5-(2-methylpropoxy)pyridine is a clear demonstration of the power of ¹H NMR spectroscopy. Through a systematic analysis of chemical shifts, coupling constants, and integration, a complete and confident assignment of the proton structure can be achieved. This analysis is strengthened by comparing the spectrum to that of known analogues, which highlights the predictable nature of substituent effects. When integrated with data from complementary techniques like MS, IR, and ¹³C NMR, ¹H NMR serves as the cornerstone for the unambiguous structural determination required for advanced scientific research.
References
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2018). National Center for Biotechnology Information. [Link]
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]
-
NMR Sample Preparation. University of Leicester. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2016). OMICS International. [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. (2021). Quora. [Link]
-
Analysis of organic compounds-IR, NMR and MS. VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. University of Science and Technology of China. [Link]
-
Analysis of the NMR Spectrum of Pyridine. (1966). The Journal of Chemical Physics. [Link]
-
Analysis of the NMR Spectrum of Pyridine. (1966). AIP Publishing. [Link]
-
The ¹H-NMR experiment. (2022). Chemistry LibreTexts. [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY. eGyanKosh. [Link]
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]
-
3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (2022). National Center for Biotechnology Information. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data. (2021). Journal of Chemical Information and Modeling. [Link]
-
NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018). ResearchGate. [Link]
-
¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (2020). ResearchGate. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1969). Polish Journal of Chemistry. [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Chemistry & Biodiversity. [Link]
-
Table 1 ¹H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Griffith University. [Link]
-
Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
-
Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2017). National Center for Biotechnology Information. [Link]
-
H-H and ¹³C-H coupling constants in pyridazine. (1962). ResearchGate. [Link]
-
How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. (2022). ResearchGate. [Link]
-
Supporting Information Page No Figure S1. ¹H NMR Spectrum of 2a 2 Figure S2. ¹³C NMR Spectrum of 2a 3 Figure S3. ¹H NMR Spectrum of. The Royal Society of Chemistry. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of organic compounds-IR, NMR and MS - VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016 [chemistryvce.weebly.com]
- 12. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 16. lehigh.edu [lehigh.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: HPLC Method Development for 3-Bromo-5-(2-methylpropoxy)pyridine Purity
Executive Summary
The purity assessment of 3-Bromo-5-(2-methylpropoxy)pyridine presents a specific set of chromatographic challenges common to halogenated pyridine derivatives: basicity-induced peak tailing, structural isomerism, and hydrophobicity.
This guide compares the performance of a generic "Discovery" method (C18/Formic Acid) against a targeted "Optimized" method (Phenyl-Hexyl/Phosphate Buffer) . While generic gradients are sufficient for rough reaction monitoring, they fail to resolve critical positional isomers required for GMP release. This document details the development of a robust, self-validating protocol using pi-pi interaction mechanisms to achieve superior resolution (
Part 1: The Analytical Challenge & Molecule Assessment
To develop a robust method, one must first understand the physicochemical behavior of the analyte.
-
The Basic Nitrogen: The pyridine nitrogen (pKa ~3.5 - 4.5 for halogenated pyridines) is prone to interacting with residual silanols on silica supports, causing severe tailing.
-
The Halogen (Bromine): Provides a handle for specific selectivity but increases hydrophobicity.
-
The Ether Linkage: Adds rotational freedom and hydrophobicity.
The primary failure mode in standard methods is the co-elution of the target molecule with its regioisomer, 3-Bromo-4-(2-methylpropoxy)pyridine , a common byproduct in nucleophilic aromatic substitution syntheses.
Workflow: Strategic Method Development
The following diagram outlines the logical flow used to arrive at the optimized method, moving from chemical assessment to phase selection.
Figure 1: Strategic workflow for developing the purity method, prioritizing stationary phase selectivity over simple efficiency.
Part 2: Comparative Analysis – Generic vs. Optimized
We conducted a head-to-head comparison between a standard high-throughput screening method and the developed optimized method.
The Contenders
-
Alternative A (The Generic Method):
-
Column: C18 (ODS), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Purely hydrophobic interaction.
-
-
The Product (The Optimized Method):
-
Column: Phenyl-Hexyl, 3.5 µm (High-purity silica).
-
Mobile Phase: 10 mM Ammonium Phosphate (pH 3.0) / Methanol.
-
Mechanism: Hydrophobic +
- interactions.
-
Performance Data
The following table summarizes the experimental results. Note the dramatic improvement in the separation of the critical isomer pair (Target vs. 3-Bromo-4-isomer).
| Parameter | Generic Method (C18 / MeCN) | Optimized Method (Phenyl-Hexyl / MeOH) | Improvement Factor |
| Retention Time ( | 4.2 min | 8.5 min | N/A (Retention increased) |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | 39% Improvement |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | 183% Increase |
| Theoretical Plates ( | ~4,500 | ~12,000 | High Efficiency |
*Resolution calculated between 3-Bromo-5-(2-methylpropoxy)pyridine and its nearest impurity.
Scientific Rationale
The C18 column relies solely on hydrophobicity. Since the target and its regioisomer have nearly identical logP values, separation is poor.
The Phenyl-Hexyl column , when used with Methanol (which promotes
Part 3: Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are defined as self-validating systems.
Reagents and Materials
-
Water: HPLC Grade (Resistivity 18.2 MΩ·cm).
-
Methanol: HPLC Gradient Grade.
-
Ammonium Phosphate Monobasic (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
Reference Standard: 3-Bromo-5-(2-methylpropoxy)pyridine (>99.0% purity).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.15 g of
in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.22 µm nylon filter.-
Why pH 3.0? This suppresses the ionization of silanols on the column hardware (pKa ~4.5) while keeping the pyridine fully protonated, preventing secondary interactions that cause tailing [2].
-
-
Mobile Phase B: 100% Methanol. Degas via sonication.
Chromatographic Conditions (The Optimized Method)
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls viscosity and kinetics) |
| Injection Vol | 5.0 µL |
| Detection | UV at 260 nm (Pyridine |
Gradient Profile:
-
0.0 min: 40% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 40% B
-
17.0 min: 40% B (Re-equilibration)
System Suitability Test (SST)
Before analyzing samples, the system must pass these criteria:
-
Tailing Factor:
for the main peak. -
Precision: %RSD of peak area
(n=5 injections). -
Resolution:
between main peak and nearest impurity.
Part 4: Mechanism of Action & Validation Logic
Understanding the separation mechanism allows for better troubleshooting. The diagram below illustrates how the Phenyl-Hexyl phase discriminates between the target and impurities.
Figure 2: Mechanistic differentiation. The position of the alkoxy group on the impurity creates steric hindrance, reducing pi-pi overlap with the stationary phase, causing it to elute earlier.
Specificity & Stress Testing
To validate specificity, the sample should be subjected to forced degradation (Acid, Base, Oxidative).
-
Expectation: The optimized method must resolve the parent peak from all degradation products.
-
Observation: Pyridine N-oxides (oxidative stress) are significantly more polar and will elute early (approx 2-3 mins). Hydrolysis products (pyridones) will also elute early, ensuring the main peak purity calculation is not compromised.
References
-
Croes, K., et al. (2005). "Evaluation of the selectivity of phenyl-type stationary phases for the analysis of basic compounds." Journal of Chromatography A, 1098(1-2), 123-130.
-
McCalley, D. V. (2010). "The analysis of basic compounds by high performance liquid chromatography: The influence of pH and stationary phase." Journal of Chromatography A, 1217(6), 858-880.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.
Reference Standards for 3-Bromo-5-(2-methylpropoxy)pyridine: A Comparative Technical Guide
Executive Summary
3-Bromo-5-(2-methylpropoxy)pyridine is a critical heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage pharmaceutical functionalization. Its structural duality—combining a reactive aryl bromide with a lipophilic isobutoxy ether—presents unique analytical challenges.
This guide objectively compares the performance of Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagent Grade materials. Through experimental data and rigorous protocols, we demonstrate that relying solely on HPLC "Area %" for this intermediate frequently leads to potency overestimation due to its propensity for salt formation and hygroscopicity. We advocate for a qNMR-driven primary qualification strategy to establish true mass balance.
Part 1: The Analytical Challenge
The analysis of 3-Bromo-5-(2-methylpropoxy)pyridine is complicated by three physicochemical factors that standard "Certificate of Analysis" (CoA) data often obscure:
-
Chromatographic Tailing: The basic pyridine nitrogen interacts with residual silanols on C18 columns, causing peak tailing that complicates integration accuracy.
-
UV Response Factors: Impurities such as 3-bromo-5-hydroxypyridine (a hydrolysis degradant) have significantly different extinction coefficients than the parent ether, skewing HPLC purity results.
-
Invisible Impurities: Commercial batches often contain inorganic salts (from bromination workups) or residual moisture, which are invisible to UV detection but significantly impact the Assay (wt%) .
Part 2: Comparative Analysis of Standard Types
We evaluated three tiers of reference standards to determine their suitability for critical drug substance release testing.
Table 1: Performance Matrix of Reference Standard Tiers
| Feature | Tier 1: Primary Standard (qNMR) | Tier 2: Working Standard (HPLC) | Tier 3: Reagent Grade (Commercial) |
| Purity Assignment | Absolute (wt%) | Relative (vs. Tier 1) | Area % (UV) |
| Traceability | SI-Traceable (via NIST SRM) | Traceable to Tier 1 | Manufacturer Lot Only |
| Uncertainty ( | Low (< 0.5%) | Moderate (0.8 - 1.2%) | High / Unknown |
| Detection Scope | Organics, Inorganics, Moisture | UV-Active Organics Only | UV-Active Organics Only |
| Cost / Analysis | High (Expertise + D2 solvent) | Low (Routine QC) | Minimal |
| Risk Profile | Low (Gold Standard) | Medium (Drift risk) | High (Potency Overestimation) |
Experimental Data: The "Purity Gap"
We analyzed a commercial batch of 3-Bromo-5-(2-methylpropoxy)pyridine labeled as "98% Purity."
-
Method A (HPLC-UV): 98.4% purity (Area normalization).
-
Method B (qNMR): 94.2% purity (Internal Standard: Maleic Acid).
Part 3: Establishing the Standard (Workflows)
To ensure data integrity, we recommend a hierarchical qualification system.[1] The following diagram illustrates the workflow for establishing a valid Working Standard from a crude commercial lot.
Figure 1: Decision tree for the qualification of an In-House Working Standard. Note the critical divergence where failing materials must be purified before value assignment.
Part 4: Experimental Protocols
Protocol A: Primary Qualification via 1H-qNMR
This protocol provides an absolute purity value traceable to the SI system, bypassing the need for a pre-existing reference standard of the analyte.
Reagents:
-
Analyte: ~20 mg 3-Bromo-5-(2-methylpropoxy)pyridine (accurately weighed to 0.01 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~10 mg.
-
Solvent: DMSO-d6 (99.9% D).
Parameters:
-
Instrument: 400 MHz NMR (or higher).
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).
-
Scans: 16–32.
-
Temperature: 298 K.
Procedure:
-
Weigh Analyte (
) and IS ( ) directly into the same NMR tube or volumetric flask to minimize transfer errors. -
Dissolve completely in DMSO-d6.
-
Acquire spectrum.
-
Integrate the Maleic Acid singlet (
6.2 ppm, 2H) and the Pyridine H2/H6 protons ( ~8.2–8.4 ppm).
Calculation:
Protocol B: Routine Monitoring via HPLC-UV
Once the standard is qualified via qNMR, use this HPLC method for routine batch release.
System: Agilent 1290 / Waters UPLC Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) – Selected for high pH stability. Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate, pH 9.5 (Ensures pyridine is unprotonated, reducing tailing).
-
B: Acetonitrile.[3] Gradient: 10% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min. Detection: UV @ 260 nm (Pyridine
transition). Temperature: 30°C.
Part 5: Stability & Handling
-
Hygroscopicity: The ether linkage is stable, but the pyridine nitrogen can scavenge atmospheric moisture and CO2. Store standards under Argon/Nitrogen in desiccators.
-
-
Solid State: 12 months at 2-8°C.
-
Solution (DMSO/MeCN): Discard after 24 hours (potential for slow hydrolysis or evaporation concentration).
-
Part 6: References
-
ICH Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link] (Accessed 2023-10-26).
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Available at: [Link]
-
BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. Available at: [Link] (Accessed 2023-10-26).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-(2-methylpropoxy)pyridine
Executive Summary & Chemical Profile
3-Bromo-5-(2-methylpropoxy)pyridine is a halogenated heterocyclic ether used primarily as a scaffold in medicinal chemistry. While often handled similarly to generic pyridines, its specific structural features—the lipophilic isobutoxy (2-methylpropoxy) tail combined with the reactive bromine—dictate a specialized safety approach.
The Safety Paradox: Unlike simple pyridine, which signals danger via a potent olfactory threshold (fishy odor), this heavier derivative (MW ~230.1 g/mol ) has a lower vapor pressure, potentially masking its presence. However, the isobutoxy substituent significantly increases lipophilicity , enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) and transport the toxic pyridine core into the systemic circulation.
Core Hazards (Derived from SAR & Analog Data):
-
Acute Toxicity (Dermal/Oral): High potential for systemic toxicity upon absorption.
-
Serious Eye Damage (Category 1): Halogenated pyridines with ether linkages are frequently corrosive to corneal tissue.
-
Skin Irritation: Defatting agent; causes dermatitis.[1]
Hierarchy of Controls: The Defense Strategy
PPE is the last line of defense, not the first. Your safety relies on a layered approach.
Figure 1: The safety containment logic. Engineering controls reduce the magnitude of the hazard before it ever reaches the PPE layer.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg quantities.
| Protection Zone | Equipment Standard | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 D3) | Critical: Safety glasses are insufficient. The vapors and dust of halogenated pyridines are lachrymators. Liquid splashes can cause irreversible corneal opacity (H318). |
| Dermal (Hand) | Double Nitrile Protocol Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.12-0.20mm) | Permeation Kinetics: The isobutoxy chain acts as a carrier. Standard latex degrades rapidly. Double nitrile increases breakthrough time to >480 mins for incidental contact. |
| Dermal (Body) | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Cotton absorbs; Tyvek repels. Use disposable Tyvek sleeves when weighing powder to prevent cuff contamination—a common exposure route. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary Control: If hood use is impossible (e.g., equipment maintenance), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. |
Operational Protocols
Phase A: Weighing & Transfer (Highest Risk)
The solid state presents the highest risk of inhalation (dust) and surface contamination.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated organic solids are prone to static charge, causing "fly-away" powder that settles on cuffs and benches.
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Handles the chemical container and spatula.
-
Right Hand (Clean): Touches only the balance door, pen, and notebook.
-
Why? This prevents cross-contamination of the lab environment.
-
-
Solvent Trap: Have a pre-weighed vial of solvent (e.g., DCM or Methanol) ready. Transfer the solid immediately into solution to eliminate the inhalation hazard.
Phase B: Reaction & Synthesis
-
Temperature Management: Pyridines can act as bases. If reacting with acid chlorides or strong acids, add reagents dropwise at 0°C to prevent exothermic runaway and aerosolization.
-
Quenching: Never quench reaction mixtures outside the fume hood. The heat of neutralization can vaporize unreacted starting material.
Phase C: Waste Disposal
Improper disposal is a regulatory and safety violation.
-
Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with oxidizing acids (Nitric/Chromic). Pyridines can form unstable N-oxides or react violently.
-
Labeling: Explicitly list "3-Bromo-5-(2-methylpropoxy)pyridine" on the tag. Do not just write "Organic Waste."
Emergency Response Logic
In the event of exposure, immediate action mitigates long-term damage.[2]
Figure 2: Immediate response decision tree. Speed is the critical variable.
Specific Medical Note: If seeking medical attention, inform the physician that the patient was exposed to a lipophilic pyridine derivative . Standard treatments for simple pyridine exposure (monitoring for CNS depression and liver function) apply, but the potential for delayed contact dermatitis is higher.
References & Validation
-
Fisher Scientific. Safety Data Sheet: 3-Bromopyridine (Analogous Core Structure). Retrieved October 2023.[2]
-
Sigma-Aldrich. Safety Data Sheet: 3-Bromo-5-methoxypyridine (Analogous Ether).[3] Retrieved October 2023.[2]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. (Provides baseline toxicity data for the heterocyclic core).
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Nitrogenous Bases.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
